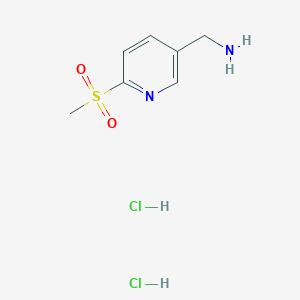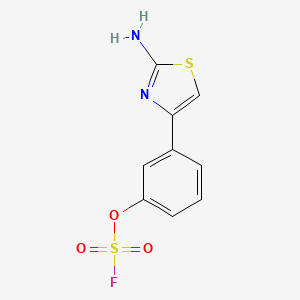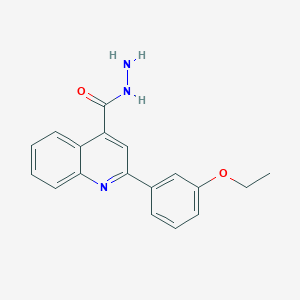
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative with a pyrazole ring and a furan ring. Sulfonamides are a group of compounds which have a sulfur atom bonded to two oxygen atoms and one nitrogen atom. They are widely used in medicinal chemistry due to their bioactive properties . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the furan and pyrazole rings. The sulfonamide group could introduce some polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
Furan and pyrazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The exact reactions this compound could undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and have relatively high melting points . Furan and pyrazole derivatives can have varying properties depending on their substitutions .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Activity
Research has shown that sulfonamides and their derivatives, including pyrazole-based sulfonamides, exhibit significant inhibitory activity against human carbonic anhydrase isoenzymes I and II. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and certain edemas. One study detailed the synthesis, characterization, and in vitro inhibition of metal complexes of pyrazole-based sulfonamide, demonstrating their potential as more effective inhibitors compared to the free ligand and a control compound, acetazolamide (Büyükkıdan et al., 2017).
Anticancer Activity
Sulfonamides have also been explored for their anticancer activities. The structural modification of these compounds has led to the discovery of derivatives with potent anticancer properties. For example, research into the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors identified compounds with significant potential for treating diseases such as rheumatoid arthritis and osteoarthritis, highlighting the role of sulfonamide derivatives in developing new therapeutic agents (Penning et al., 1997).
Antibacterial Activity
Another application of sulfonamide derivatives is in the development of new antibacterial agents. Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising results for use as antibacterial agents, with several compounds exhibiting high activities against bacteria (Azab et al., 2013).
Enzyme Inhibition for Mild Steel Corrosion Prevention
Interestingly, sulfonamide derivatives have been investigated for their potential in preventing mild steel corrosion in acidic media. Studies have demonstrated that these compounds can serve as effective corrosion inhibitors, highlighting a novel application of sulfonamide derivatives outside the realm of medicinal chemistry (Sappani & Karthikeyan, 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-15(12(2)19(3)18-11)24(21,22)17-6-7-20-10-13(9-16-20)14-5-4-8-23-14/h4-5,8-10,17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKDNCNZGBMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)


![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)



